An In-depth Technical Guide to 2-Methoxy-6-(tributylstannyl)pyridine
An In-depth Technical Guide to 2-Methoxy-6-(tributylstannyl)pyridine
CAS Number: 164014-94-2
This technical guide provides a comprehensive overview of 2-Methoxy-6-(tributylstannyl)pyridine, a versatile organotin reagent crucial for researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis, and key applications, with a focus on its role in cross-coupling reactions and as a potential building block in targeted protein degradation.
Chemical Properties and Safety Data
2-Methoxy-6-(tributylstannyl)pyridine is a stable yet reactive organometallic compound, primarily utilized in organic synthesis for the formation of carbon-carbon bonds. Below is a summary of its key chemical and physical properties.
| Property | Value |
| CAS Number | 164014-94-2 |
| Molecular Formula | C₁₈H₃₃NOSn |
| Molecular Weight | 398.17 g/mol |
| Appearance | Liquid |
| Boiling Point | 309.3-313.3 °C |
| Refractive Index | n20/D 1.512 |
| Purity | Typically ≥95% |
Safety Information: This compound is hazardous and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as acutely toxic if swallowed and may cause skin and serious eye irritation.
Synthesis of 2-Methoxy-6-(tributylstannyl)pyridine
Experimental Protocol: Synthesis
Materials:
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2-Bromo-6-methoxypyridine
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
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Tributyltin chloride (Bu₃SnCl)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Argon or Nitrogen gas for inert atmosphere
Procedure:
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A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2-bromo-6-methoxypyridine and anhydrous THF.
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The solution is cooled to -78 °C using a dry ice/acetone bath.
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n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
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Tributyltin chloride (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C.
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After the addition is complete, the reaction is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours.
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted three times with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is then purified by column chromatography on silica gel to yield 2-Methoxy-6-(tributylstannyl)pyridine.
Applications in Organic Synthesis
The primary application of 2-Methoxy-6-(tributylstannyl)pyridine is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.
The Stille Cross-Coupling Reaction
The Stille reaction involves the coupling of an organostannane with an organic electrophile, typically an aryl or vinyl halide or triflate, in the presence of a palladium catalyst.[1] The reaction is valued for its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture.[1]
General Reaction Scheme:
Caption: General scheme of the Stille cross-coupling reaction.
Experimental Protocol: Stille Cross-Coupling
The following is a general procedure for a Stille coupling reaction. The specific conditions, such as the choice of palladium catalyst, ligand, solvent, and temperature, may need to be optimized for specific substrates.
Materials:
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2-Methoxy-6-(tributylstannyl)pyridine
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Aryl or heteroaryl halide/triflate (e.g., aryl bromide)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
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Ligand (if required, e.g., PPh₃, AsPh₃)
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Anhydrous solvent (e.g., Toluene, DMF, Dioxane)
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Inert gas (Argon or Nitrogen)
Procedure:
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To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), 2-Methoxy-6-(tributylstannyl)pyridine (1.1-1.5 eq.), the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄), and any additional ligand.
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Add the anhydrous, degassed solvent via syringe.
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The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
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After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the palladium catalyst.
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The filtrate is washed with a saturated aqueous solution of potassium fluoride (to remove tin byproducts), followed by water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
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The crude product is purified by column chromatography.
Synthesis of Substituted Bipyridines
A key application of this reagent is the synthesis of substituted 2,2'-bipyridines, which are important ligands in coordination chemistry and catalysis. The methoxy group on the pyridine ring can modulate the electronic properties of the resulting bipyridine ligand.
Caption: Synthesis of a substituted bipyridine via Stille coupling.
Role in Drug Discovery: PROTACs
2-Methoxy-6-(tributylstannyl)pyridine has been identified by chemical suppliers as a "Protein Degrader Building Block". This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of three components: a ligand that binds to the protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
Caption: General structure of a Proteolysis Targeting Chimera (PROTAC).
A molecule like 2-Methoxy-6-(tributylstannyl)pyridine can be used to construct either the warhead or the linker portion of a PROTAC. Through a Stille coupling reaction, the 6-methoxypyridin-2-yl moiety can be incorporated into a larger molecular scaffold. The pyridine nitrogen and the methoxy group can serve as points for hydrogen bonding or other interactions with a target protein, or they can be part of a rigid linker structure. While specific examples of this compound's use in published PROTAC literature were not identified, its structural features make it a valuable synthetic intermediate for this emerging therapeutic modality.
Conclusion
2-Methoxy-6-(tributylstannyl)pyridine is a valuable and versatile reagent in modern organic synthesis. Its primary utility lies in the Stille cross-coupling reaction, enabling the efficient synthesis of complex molecules, particularly substituted bipyridines. Its potential as a building block for the construction of PROTACs highlights its relevance in contemporary drug discovery and development. Researchers using this compound should be mindful of the associated hazards of organotin compounds and employ appropriate safety measures.

